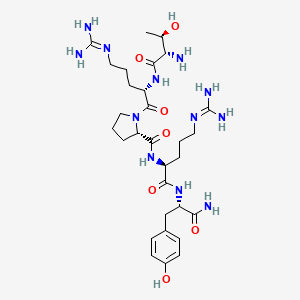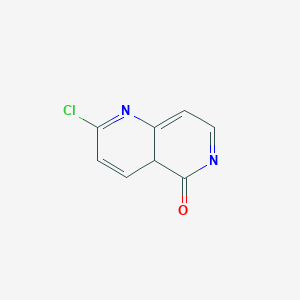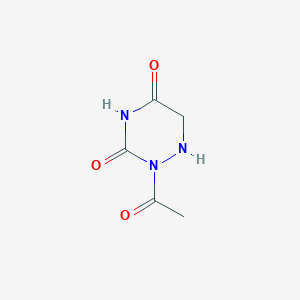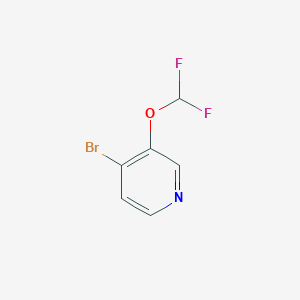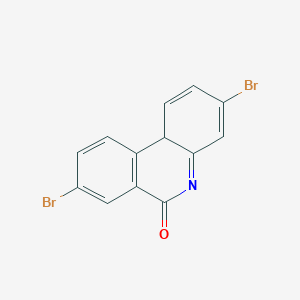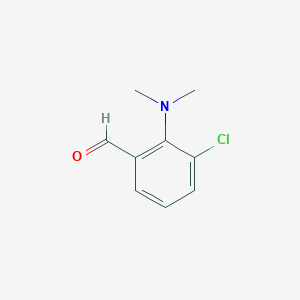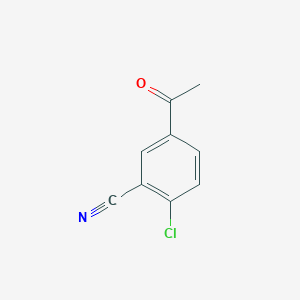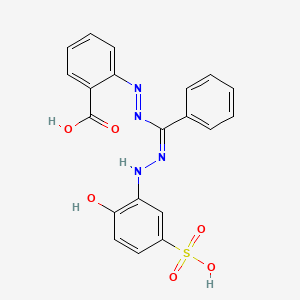
Zincon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zincon, also known as 2-carboxy-2’-hydroxy-5’-sulfoformazyl benzene, is a colorimetric indicator used primarily for the determination of zinc in various samples. It forms a blue complex with zinc ions, which can be measured spectrophotometrically. This compound is widely used in analytical chemistry due to its high sensitivity and specificity for zinc detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zincon involves the reaction of 1,1-bis-(1-methylimidazole thioketone) methane with zinc perchlorate in an organic solvent under room temperature and inert gas shielding. The reaction mixture is stirred for over six hours, followed by the removal of the solvent and washing of the precipitate. The final product is obtained after drying .
Industrial Production Methods
In industrial settings, this compound is typically produced in large batches using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
Zincon primarily undergoes complexation reactions with metal ions, particularly zinc. It forms a stable blue complex with zinc ions, which is the basis for its use in analytical chemistry .
Common Reagents and Conditions
The reaction of this compound with zinc ions typically occurs in a buffered solution at a pH of around 9. Cyanide is added to the solution to form a complex with all heavy metals present, and cyclohexanone is used to free the zinc from the cyanide complex, allowing it to react with this compound .
Major Products
The major product of the reaction between this compound and zinc ions is a blue-colored complex, which can be measured spectrophotometrically to determine the concentration of zinc in the sample .
Scientific Research Applications
Zincon has a wide range of applications in scientific research:
Analytical Chemistry: Used for the preconcentration and determination of zinc in various samples, including water, wastewater, and fruit juices.
Biology and Medicine: Employed in the detection of zinc in biological fluids such as saliva and urine, which can be indicative of various metabolic, endocrine, and neurodegenerative diseases.
Industrial Applications: Utilized in the monitoring of zinc levels in industrial effluents and environmental samples to ensure compliance with regulatory standards.
Mechanism of Action
The mechanism of action of zincon involves the formation of a complex with zinc ions. The compound has three acid hydrogens: a carboxylic group, a phenolic group, and a secondary amine group, which participate in the binding of zinc ions. The resulting blue complex is stable and can be measured spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
Dithizone (diphenylthiocarbazone): Another colorimetric reagent used for zinc detection, but it reacts with over 20 different metals, making it less specific than zincon.
1-(2-pyridylazo)-2-naphthol: Used for the determination of various metal ions, including zinc, but requires more stringent extraction conditions.
1-(2-thiazolylazo)-2-naphthol: Similar to 1-(2-pyridylazo)-2-naphthol, used for metal ion detection.
Uniqueness of this compound
This compound is unique in its high specificity for zinc ions and its ability to form a stable blue complex that can be easily measured. This makes it a preferred choice for zinc determination in various analytical applications .
Properties
CAS No. |
59600-76-9 |
|---|---|
Molecular Formula |
C20H16N4O6S |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[[(Z)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19- |
InChI Key |
OWQUYBAASOSGNO-CDNKMLFNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |
physical_description |
Purple solid; [Merck Index] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


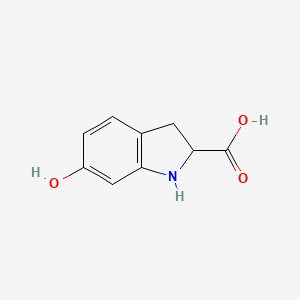
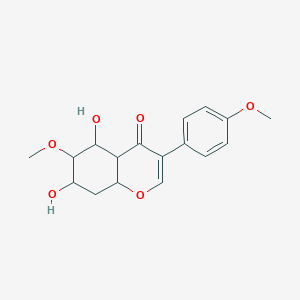
![2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12332172.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12332173.png)
![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)
